2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole
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Overview
Description
2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple isobutyl groups and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole typically involves multi-step organic reactions. One common method involves the alkylation of a pyrrole precursor with isobutyl halides under basic conditions. The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The isobutyl groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong acids or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Diisobutyl-1H-pyrrole: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2,3-Bis(2-methylpropyl)-1H-pyrrole: Similar structure but without the sulfanyl group, affecting its biological activity.
Uniqueness
2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole is unique due to the presence of both isobutyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65880-38-8 |
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Molecular Formula |
C18H33NS |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,3-bis(2-methylpropyl)-1-[2-(2-methylpropylsulfanyl)ethyl]pyrrole |
InChI |
InChI=1S/C18H33NS/c1-14(2)11-17-7-8-19(18(17)12-15(3)4)9-10-20-13-16(5)6/h7-8,14-16H,9-13H2,1-6H3 |
InChI Key |
ZVOCGUVOUVZSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(C=C1)CCSCC(C)C)CC(C)C |
Origin of Product |
United States |
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